molecular formula C5H3ClNNaO2S B13677941 Sodium 4-chloropyridine-2-sulfinate

Sodium 4-chloropyridine-2-sulfinate

Cat. No.: B13677941
M. Wt: 199.59 g/mol
InChI Key: KCQGMQAZAKAEON-UHFFFAOYSA-M
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Description

Sodium 4-chloropyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4-position and a sulfinate group at the 2-position. This compound is primarily used in organic synthesis as a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-2-sulfinate typically involves the sulfonylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with sulfur dioxide (SO₂) and a suitable base, such as sodium hydroxide (NaOH), under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloropyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 4-chloropyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Sodium 4-chloropyridine-2-sulfinate can be compared with other similar compounds, such as:

    Sodium benzenesulfinate: Similar in reactivity but with a benzene ring instead of a pyridine ring.

    Sodium toluenesulfinate: Contains a methyl group on the benzene ring, affecting its reactivity.

    Sodium methanesulfinate: A simpler structure with a single carbon atom, used in different applications.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinate group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;4-chloropyridine-2-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

KCQGMQAZAKAEON-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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